Lipophilicity vs. De-Methoxylated Congeners
The target compound’s computed log P (XLogP3 = 1.0) is substantially lower than that of the hypothetical des‑methoxy analogue (pyridine‑3‑carbonyl congener, XLogP3 ≈ 1.5) and roughly one log‑unit below the phenyl‑substituted analogue (XLogP3 ≈ 2.0) [1]. The 2‑methoxy group therefore shifts the compound closer to the CNS‑preferred lipophilicity window (1 < log P < 3) while also introducing an additional hydrogen‑bond acceptor site on the pyridine ring, which can modulate target engagement in a manner that cannot be replicated by simpler heteroaryl amides [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.0; H‑bond acceptors = 7 |
| Comparator Or Baseline | Des‑methoxy analogue (pyridine‑3‑carbonyl‑piperazine‑thiadiazole): XLogP3 ≈ 1.5; Phenyl analogue: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –1.0 relative to simpler aryl amides |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator values estimated from close structural analogues in PubChem |
Why This Matters
Lipophilicity is a primary driver of passive permeability, solubility, and off‑target promiscuity; a quantifiable difference of 0.5–1.0 log P units can shift a compound from a CYP‑liability‑prone to a more developable chemical space, directly influencing procurement decisions for hit‑to‑lead campaigns.
- [1] PubChem Compound Summary for CID 126853251, 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
